

Head-to-Head Showdown: P-CABs vs. Lansoprazole in Acid Suppression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: P-CAB agent 2

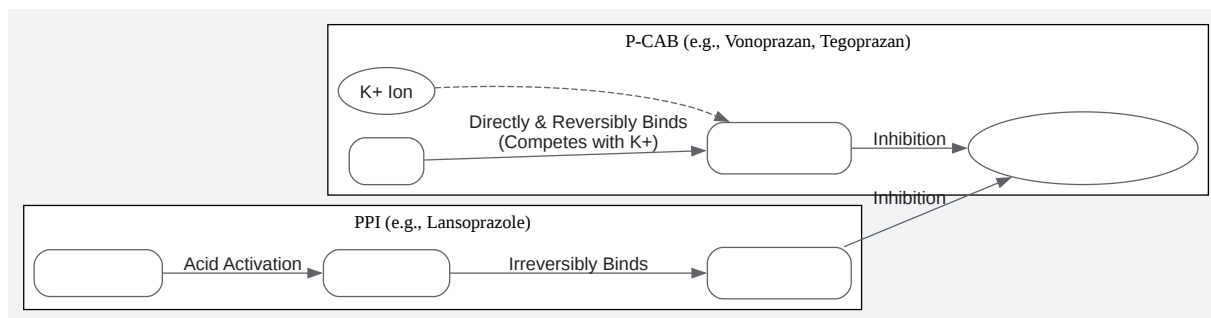
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A new class of acid-suppressing medications, Potassium-Competitive Acid Blockers (P-CABs), is challenging the long-held dominance of Proton Pump Inhibitors (PPIs) like lansoprazole for the treatment of acid-related disorders. This guide provides a detailed, data-driven comparison of the performance of two prominent P-CABs, vonoprazan and tegoprazan, against the established PPI, lansoprazole, with a focus on clinical efficacy, safety, and mechanistic differences. This information is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current clinical landscape.

Mechanism of Action: A Tale of Two Blockers

The fundamental difference between P-CABs and PPIs lies in their mechanism of inhibiting the gastric H^+ , K^+ -ATPase, the proton pump responsible for acid secretion. PPIs, such as lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cells and bind irreversibly to the proton pump.[1] In contrast, P-CABs like vonoprazan and tegoprazan act as reversible, potassium-competitive inhibitors, directly binding to the proton pump without the need for acid activation.[1][2] This distinction leads to a more rapid onset of action and more potent and sustained acid suppression with P-CABs compared to PPIs.[2][3][4]



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Figure 1. Comparative Mechanism of Action: P-CABs vs. PPIs.

Clinical Efficacy: Healing and Maintenance

Head-to-head clinical trials have demonstrated the non-inferiority, and in some cases superiority, of P-CABs compared to lansoprazole in the treatment of erosive esophagitis (EE), gastric ulcers (GU), and duodenal ulcers (DU).

Erosive Esophagitis (EE)

In a randomized trial, vonoprazan was found to be non-inferior and superior to lansoprazole for both the healing and maintenance of healing of erosive esophagitis.[5] Notably, this benefit was more pronounced in patients with more severe disease (Los Angeles Classification Grade C/D). [5] Another study also highlighted that healing rates in severe EE were numerically better with vonoprazan compared to lansoprazole.[6] Similarly, tegoprazan has shown non-inferior efficacy to lansoprazole in healing EE.[7]

Outcome	P-CAB Agent	P-CAB Dose	Lansoprazole Dose	P-CAB Result	Lansoprazole Result	Finding	Citation
Healing of EE (up to 8 weeks)	Vonoprazan	20 mg	30 mg	92.9%	84.6%	Vonoprazan superior	[5]
Healing of Severe EE (Grade C/D) at Week 2	Vonoprazan	20 mg	30 mg	Not specified	Not specified	Vonoprazan superior (Difference: 17.6%)	[5][8]
Maintenance of Healing of EE (24 weeks)	Vonoprazan	10 mg / 20 mg	15 mg	79% / 81%	72%	Vonoprazan superior	[9]
Healing of EE (at 4 weeks)	Tegoprazan	50 mg	30 mg	94.2%	86.2%	Tegoprazan non-inferior	[7]
Maintenance of Healing of Mild EE (24 weeks)	Tegoprazan	25 mg	15 mg	90.6%	89.5%	Tegoprazan non-inferior	[10][11]

Gastric and Duodenal Ulcers

For gastric ulcers, vonoprazan 20 mg was non-inferior to lansoprazole 30 mg in terms of healing rates.[12] Similarly, tegoprazan at doses of 50 mg and 100 mg was found to be non-inferior to lansoprazole 30 mg for the treatment of gastric ulcers.[13][14] In the case of

duodenal ulcers, while vonoprazan showed similar efficacy to lansoprazole, non-inferiority was not formally confirmed in one study.[12]

Outcome	P-CAB Agent	P-CAB Dose	Lansoprazole Dose	P-CAB Result	Lansoprazole Result	Finding	Citation
Healing of Gastric Ulcer (8 weeks)	Vonoprazan	20 mg	30 mg	93.5%	93.8%	Vonoprazan non-inferior	[12]
Healing of Duodenal Ulcer (6 weeks)	Vonoprazan	20 mg	30 mg	95.5%	98.3%	Non-inferiority not confirmed	[12]
Healing of Gastric Ulcer (8 weeks)	Tegoprazan	50 mg / 100 mg	30 mg	94.8% / 95.0%	95.7%	Tegoprazan non-inferior	[13][14]

Symptom Relief: The Speed of Onset

A key advantage of P-CABs is their rapid onset of action, which translates to faster symptom relief.[1][4] In a study comparing vonoprazan and lansoprazole for heartburn relief in patients with erosive esophagitis, complete sustained heartburn relief was achieved sooner with vonoprazan.[4]

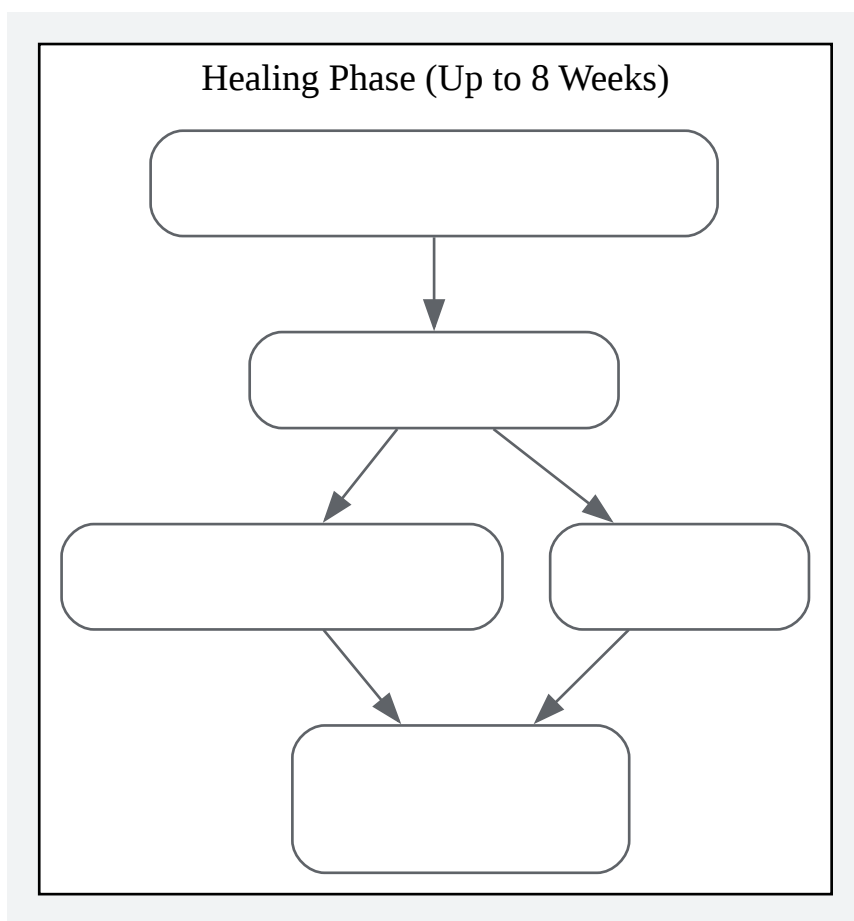
Safety and Tolerability

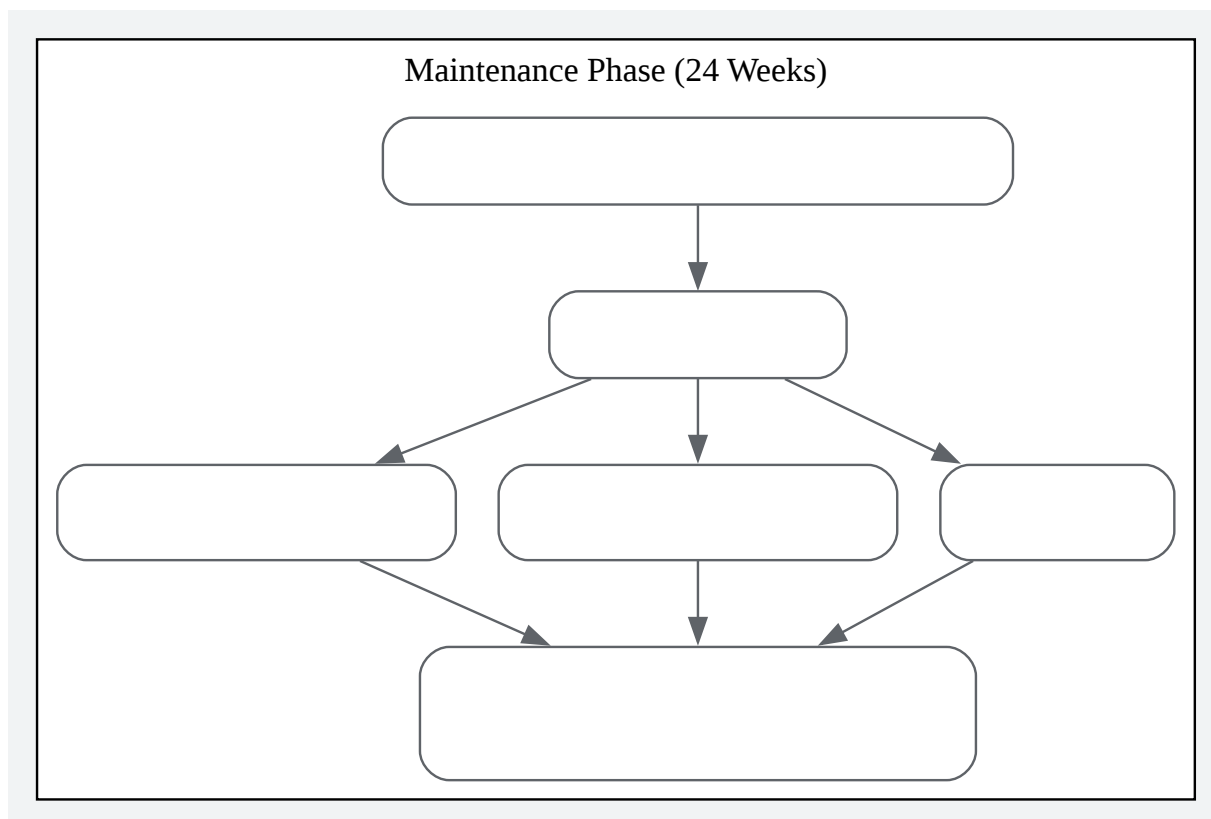
The safety profiles of vonoprazan and tegoprazan have been found to be comparable to that of lansoprazole in numerous clinical trials.[3][6][15][12][16] The incidence of treatment-emergent adverse events was similar between the P-CAB and lansoprazole groups.[6][7][12] However, some studies have noted that P-CAB treatment may be associated with a higher risk of serious adverse events compared to lansoprazole.[17][18] Increases in serum gastrin levels have been

observed with both P-CABs and lansoprazole, with levels returning to baseline after treatment discontinuation.[[12](#)]

Experimental Protocols

The clinical trials cited in this guide followed rigorous, multicenter, randomized, double-blind, active-comparator designs. Below are generalized experimental workflows for the healing and maintenance phases of erosive esophagitis studies.





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- To cite this document: BenchChem. [Head-to-Head Showdown: P-CABs vs. Lansoprazole in Acid Suppression]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10856439#head-to-head-study-of-p-cab-agent-2-and-lansoprazole>]

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